Arq-736

Catalog No.
S548807
CAS No.
1228237-57-7
M.F
C25H25N8Na2O8PS
M. Wt
674.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arq-736

CAS Number

1228237-57-7

Product Name

Arq-736

IUPAC Name

disodium;[3-[5-[2-[[(3R)-1-(1-methylpyrazol-3-yl)sulfonylpiperidin-3-yl]amino]pyrimidin-4-yl]imidazo[2,1-b][1,3]oxazol-6-yl]phenoxy]methyl phosphate

Molecular Formula

C25H25N8Na2O8PS

Molecular Weight

674.5 g/mol

InChI

InChI=1S/C25H27N8O8PS.2Na/c1-31-11-8-21(30-31)43(37,38)32-10-3-5-18(15-32)27-24-26-9-7-20(28-24)23-22(29-25-33(23)12-13-39-25)17-4-2-6-19(14-17)40-16-41-42(34,35)36;;/h2,4,6-9,11-14,18H,3,5,10,15-16H2,1H3,(H,26,27,28)(H2,34,35,36);;/q;2*+1/p-2/t18-;;/m1../s1

InChI Key

HXINDCTZKGGRDE-JPKZNVRTSA-L

SMILES

Array

solubility

Soluble in DMSO and soluble in water

Synonyms

ARQ736; ARQ-736; ARQ 736.

Canonical SMILES

CN1C=CC(=N1)S(=O)(=O)N2CCCC(C2)NC3=NC=CC(=N3)C4=C(N=C5N4C=CO5)C6=CC(=CC=C6)OCOP(=O)([O-])[O-].[Na+].[Na+]

Isomeric SMILES

CN1C=CC(=N1)S(=O)(=O)N2CCC[C@H](C2)NC3=NC=CC(=N3)C4=C(N=C5N4C=CO5)C6=CC(=CC=C6)OCOP(=O)([O-])[O-].[Na+].[Na+]

The exact mass of the compound Unii-Y2H4S74Y8U is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO and soluble in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

ARQ-736: Confirmed Identity and Status

Author: Smolecule Technical Support Team. Date: February 2026

The search results confirm the following key information about ARQ-736:

  • Identity: this compound is a small-molecule inhibitor of the RAF kinases [1].
  • Development Status: A Phase 1 clinical trial for this compound has commenced, with the first patient dosed [1].
  • Key Information Gap: The available search results do not confirm that this compound is a prodrug of ARQ 680, nor do they provide detailed quantitative data, experimental protocols, or the specific signaling pathways required for your technical guide.

Prodrug Design Strategies in Oncology

While the specific prodrug strategy for this compound is not detailed in the search results, current research explores several advanced approaches for activating prodrugs selectively at tumor sites. The table below summarizes two prominent strategies:

Strategy Activation Mechanism Key Features & Applications Relevant Drug Examples

| Bioorthogonal Activation [2] | Staudinger reaction between an azide-modified trigger on cancer cells and a phosphine-modified prodrug. | - High selectivity for cancer cells.

  • Utilizes metabolic glycoengineering to label cells.
  • Applied to deliver drugs like doxorubicin and nitrogen mustards. | Doxorubicin-PRO, N-mustard-PRO | | Glutathione-Dependent Bioactivation [3] | Michael addition-elimination reactions with intracellular glutathione (GSH). | - Exploits high GSH levels in many cancer cells.
  • Can be based on the toxicity mechanism of compounds like trichloroethylene. | 6-Mercaptopurine (6-MP), 6-Thioguanine (6-TG) |

Suggested Path for Deeper Research

To compile the comprehensive technical guide you need, I suggest the following steps:

  • Consult Specialized Databases: Search for "ARQ 680" and "ARQ 736" on clinical trial registries (ClinicalTrials.gov), patent databases (USPTO, EPO), and scientific literature databases (PubMed, Google Scholar). The compound structure for this compound might be found in its associated patent documents.
  • Investigate the RAF Pathway: As this compound is a pan-RAF inhibitor, your guide should detail the RAF/MEK/ERK signaling pathway. A diagram of this pathway is crucial for understanding the drug's mechanism of action, even though the exact data for this compound is unavailable.

G Simplified RAF/MEK/ERK Signaling Pathway. This is a generalized pathway relevant to pan-RAF inhibitors like this compound. Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds to RAF RAF RTK->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Cell Proliferation\nSurvival Differentiation Cell Proliferation Survival Differentiation ERK->Cell Proliferation\nSurvival Differentiation Regulates This compound This compound This compound->RAF Inhibits

References

ARQ-736 BRAF V600E mutation targeting

Author: Smolecule Technical Support Team. Date: February 2026

ARQ-736 Developer and Status

The following table summarizes the core information available for this compound:

Attribute Details
Developer ArQule, Inc. [1]
Phase of Development Phase 1 clinical trials (as of 2013) [1]
Drug Class RAF kinase inhibitor; part of the ArQule Kinase Inhibitor Platform (AKIP) [1]
Description Orally administered, small-molecule inhibitor designed to inhibit RAF kinases, including BRAF [1]

Context on BRAF V600E & Targeted Therapy

This compound was designed to target the BRAF V600E mutation, a common driver in several cancers [2]. This mutation leads to constitutive activation of the BRAF kinase, which in turn persistently activates the MAPK signaling pathway (also known as the RAS-RAF-MEK-ERK pathway), promoting uncontrolled cell growth and survival [3] [4] [5].

The diagram below illustrates this central pathway and the theoretical point of inhibition for a RAF kinase inhibitor like this compound.

architecture RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates CellGrowth Cell Growth, Proliferation, Survival ERK->CellGrowth Promotes Inhibitor RAF Inhibitor (e.g., this compound) Inhibitor->RAF Inhibits

The first-generation BRAF V600E inhibitors approved for clinical use (vemurafenib, dabrafenib, encorafenib) are highly effective but face challenges with therapeutic resistance, often due to RAF dimerization and pathway reactivation [4]. Newer RAF inhibitors are being developed to overcome these limitations [4].

References

ARQ-736 MAPK signaling pathway inhibition

Author: Smolecule Technical Support Team. Date: February 2026

ARQ-736 and the MAPK Pathway

This compound is a small molecule drug classified as a BRAF inhibitor [1] [2]. It was investigated for the treatment of locally advanced malignant solid tumors. The available information indicates that its highest phase of development was Phase 1, and it is now listed as Discontinued [2].

This compound was part of a wave of research into inhibitors targeting the Mitogen-Activated Protein Kinase (MAPK) pathway, a key signaling cascade frequently dysregulated in cancer [1] [3].

BRAF and MAPK Pathway Inhibitors in Context

The table below summarizes key BRAF and MAPK pathway inhibitors mentioned in the scientific literature, providing context for this compound's development [1] [3].

Inhibitor Name Primary Target Key Indications (Approved or Studied) Development Status (as per sources)
This compound BRAF [2] Solid Tumors [2] Discontinued (Phase 1) [2]
Vemurafenib (PLX4032) BRAF V600E [1] Metastatic Melanoma [1] [3] FDA Approved [3]
Dabrafenib BRAF [1] Melanoma, NSCLC, Anaplastic Thyroid Cancer [3] FDA Approved [3]
Encorafenib BRAF [3] Melanoma [3] FDA Approved [3]
Sorafenib (Nexavar) Multi-kinase (incl. RAF) [3] Hepatocellular Carcinoma, RCC, Thyroid Carcinoma [3] FDA Approved [3]
Trametinib (Mekinist) MEK1/2 [3] Melanoma, NSCLC, Thyroid Cancer [3] FDA Approved [3]
Cobimetinib (Cotellic) MEK1/2 [3] Melanoma [3] FDA Approved [3]
Binimetinib (Mektovi) MEK1/2 [3] Melanoma [3] FDA Approved [3]
GDC0879 BRAF [1] (Preclinical/Clinical study compound) N/A
RAF265 BRAF, CRAF, VEGFR [1] (Preclinical/Clinical study compound) N/A

The Core MAPK/ERK Signaling Pathway

This compound acts within the classical RAS-RAF-MEK-ERK pathway. The diagram below illustrates this core signaling cascade [1] [3] [4].

MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (Growth Factors, Cytokines) Membrane_Receptors Membrane Receptors (e.g., RTKs, GPCRs) Extracellular_Stimuli->Membrane_Receptors RAS RAS GTPase Membrane_Receptors->RAS Activation RAF RAF Kinase (BRAF, CRAF, ARAF) RAS->RAF Activates MEK MEK Kinase (MEK1/2) RAF->MEK Phosphorylates ERK ERK Kinase (ERK1/2) MEK->ERK Phosphorylates Nuclear_Translocation Nuclear Translocation ERK->Nuclear_Translocation Transcription_Factors Transcription Factors (c-Myc, c-Fos, c-Jun, Elk-1) Nuclear_Translocation->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Survival, Differentiation, Migration) Transcription_Factors->Cellular_Response

Core RAS-RAF-MEK-ERK signaling cascade and cellular outcomes [1] [3] [4].

Mechanism of BRAF Inhibition

The following diagram details the mechanism of oncogenic BRAF signaling and how inhibitors like this compound intervene.

BRAF_Inhibition cluster_normal Normal BRAF Signaling cluster_mutant Oncogenic BRAF V600E Signaling cluster_inhibit BRAF Inhibitor Action (e.g., this compound) Normal_BRAF Wild-Type BRAF (Inactive Monomer/Dimer) Normal_Activation RAS-GTP Activation & Dimerization Normal_BRAF->Normal_Activation Normal_Active_BRAF Active BRAF Dimer Normal_Activation->Normal_Active_BRAF Normal_Downstream Controlled Downstream Signaling Normal_Active_BRAF->Normal_Downstream Mutant_BRAF BRAF V600E Mutant (Constitutively Active Monomer) Constitutive_Signal Constitutive Signal Mutant_BRAF->Constitutive_Signal Uncontrolled_Growth Uncontrolled Cell Proliferation & Survival Constitutive_Signal->Uncontrolled_Growth Inhibitor BRAF Inhibitor Binding Binds to BRAF V600E Monomer Inhibitor->Binding Blocked_Signal Blocked Downstream Signal Transduction Binding->Blocked_Signal

Mechanism of oncogenic BRAF signaling and inhibitor action on mutant monomers [1].

Experimental Research Considerations

For researchers investigating BRAF and the MAPK pathway, the following points are critical in study design.

  • Key Assays for Pathway Analysis: Research into MAPK pathway inhibition typically relies on several core laboratory methods [1] [5]:

    • Immunoblotting (Western Blotting): Used to detect protein expression and phosphorylation levels of key pathway components (e.g., pERK, pMEK, pBRAF) to confirm pathway inhibition or reactivation [5].
    • Cell Viability/Proliferation Assays: Measures the cytotoxic or cytostatic effects of inhibitors using assays like MTT, MTS, or colony formation assays [5].
    • Mutation Detection Methods: Identifying BRAF mutations (especially V600E) is crucial. While Sanger sequencing was the "gold standard," newer techniques like pyrosequencing offer greater sensitivity (detecting mutants at low abundance) and are superior when low mutant templates are present [1].
  • Overcoming Therapeutic Resistance: A major focus of current research is combating resistance to BRAF inhibitors [1] [3].

    • Combination Therapy: A primary strategy is combining BRAF inhibitors with MEK inhibitors (e.g., Dabrafenib + Trametinib). This approach leads to more complete pathway suppression and helps prevent or delay resistance [3].
    • Role of Autophagy: Cancer cells can use autophagy, a catabolic recycling process, to evade therapy. Combined inhibition of BRAF and autophagy (e.g., by targeting ATG7) has shown promise as a viable treatment strategy in preclinical studies, particularly for RAS-driven tumors [3].
    • Novel Regulators: Research continues to identify new players in the pathway, such as MAP4K4, which can activate ERK and contribute to resistance in lung adenocarcinoma. This highlights potential new therapeutic targets [5].

Information Limitations and Future Directions

The available information on This compound is limited, and it did not progress beyond early-phase trials. The scientific community's understanding has since shifted significantly.

The field is moving towards next-generation RAF inhibitors and rational combination therapies (especially RAF + MEK inhibition) to achieve deeper and more durable responses and to overcome the challenge of resistance [3].

References

ARQ 736 Preclinical and Early Clinical Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key details about ARQ 736 found in the search results:

Aspect Description
Compound Name ARQ 736
Developer ArQule, Inc. [1] [2]
Class Small molecule, ATP-competitive pan-RAF kinase inhibitor [2]
Preclinical Target Profile Potent inhibitor of mutant BRAF (V600E), wild-type BRAF, and c-RAF [2]
Development Status Phase 1 clinical trial (initiated in 2010); no later-phase trials found, indicating development was likely discontinued [1] [2]
Phase 1 Trial Objective Assess safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity in patients with advanced solid tumors harboring BRAF mutations [2]

The RAF Signaling Context

ARQ 736 was designed to target the RAF/MEK/ERK pathway, a key signaling cascade frequently dysregulated in cancer [3] [4]. This pathway, often activated by mutations in BRAF, drives cell proliferation and survival [3].

The following diagram illustrates the signaling pathway that ARQ 736 was designed to inhibit and the context of its development:

G ARQ 736 was developed to block the RAF/MEK/ERK pathway, which is constitutively activated by BRAF mutations like V600E. RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF Family (BRAF, CRAF) RAS->RAF Activation MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Cell Proliferation Survival & Tumorigenesis Nucleus->Proliferation Drives BRAF_mutation BRAF V600E Mutation BRAF_mutation->RAF Constitutively Activates ARQ736 ARQ 736 (Pan-RAF Inhibitor) ARQ736->RAF Inhibits

Mutations in the BRAF gene, particularly the V600E mutation, cause constitutive activation of this pathway, making it a prime therapeutic target [3]. ARQ 736 was characterized as a pan-RAF inhibitor, meaning it was designed to inhibit multiple members of the RAF family (mutant BRAF, wild-type BRAF, and c-RAF) to block this oncogenic signaling [2].

References

Mechanisms and Efficacy of Phosphate Prodrugs

Author: Smolecule Technical Support Team. Date: February 2026

Phosphate prodrugs are designed to improve the membrane permeability of charged, poorly-absorbed parent drugs by masking the phosphate group with metabolically labile protecting groups, creating a neutral, more lipophilic molecule [1]. Their efficacy is critically determined by achieving a balance between unwanted payload release during transit and efficient release at the intended site of action [1].

A key metric is Prodrug Efficiency, which depends on the route of administration [1]. Orally dosed prodrugs face metabolic enzymes in the GI tract, liver, and blood before reaching peripheral tissues. Parenterally dosed prodrugs (like ARQ-736) bypass early metabolic stages, allowing for greater distribution to tissues before activation [1].

The following diagram illustrates the core metabolic activation pathway for a phosphate prodrug and its cellular consequences.

G compound Prodrug (Neutral) phosphate Parent Drug (Charged Phosphate) compound->phosphate Enzymatic Activation target Intracellular Target phosphate->target Binds effect Therapeutic Effect target->effect Inhibits/Activates

Diagram 1: The metabolic activation pathway of a phosphate prodrug, leading to a therapeutic effect.

Experimental Protocols for Prodrug Evaluation

Evaluating a prodrug candidate involves a panel of in vitro and in vivo experiments to characterize its stability, conversion, and permeability [2]. Key parameters and methodologies are summarized below.

Table 1: Key Experimental Assays for Prodrug Profiling

Parameter Experimental Method Key Information Obtained Relevance to this compound
Metabolic Stability & Conversion Incubation in human biological matrices (plasma, liver microsomes, S9 fractions) [2]. Rates of prodrug activation and degradation; identifies enzymes involved. Predicts stability in circulation and conversion in target tissues.
Permeability Caco-2 cell monolayer assay [2]. Predicts human intestinal absorption rate constant (kₐ); assesses passive diffusion. Indicates ability to cross cell membranes to reach intracellular targets.
Solubility & Lipophilicity Shake-flask method or HPLC retention time [2]. Thermodynamic solubility; LogP/D for lipophilicity assessment. Informs formulation strategy and understanding of distribution.
Protein Binding Equilibrium dialysis or ultrafiltration [2]. Fraction of prodrug and active drug unbound in plasma (fᵤ). Critical for accurate prediction of clearance and volume of distribution.

The workflow for integrating these experimental data is complex. The following diagram outlines a modern, modeling-driven approach for predicting human exposure to the active drug.

G in_silico In Silico Predictions pbpk_params PBPK Model Parameters • Clearance • Volume of Distribution • Conversion Rates • Tissue Permeability in_silico->pbpk_params in_vitro In Vitro Assays in_vitro->pbpk_params in_vivo Preclinical In Vivo Data in_vivo->pbpk_params pbpk_model PBPK Modeling & Simulation pbpk_params->pbpk_model human_exposure Predicted Human Active Drug Exposure pbpk_model->human_exposure

Diagram 2: A PBPK-IVIVE workflow integrating data to predict human drug exposure.

A Physiologically-Based Pharmacokinetic (PBPK) Modeling Approach

A PBPK-IVIVE approach integrates data from Table 1 to build a mathematical model that simulates the absorption, distribution, metabolism, and excretion (ADME) of both the prodrug and the active drug in a virtual human body [2]. This method is particularly valuable for phosphate prodrugs because it can account for multi-site conversion (e.g., in gut wall, liver, plasma, and peripheral tissues).

Key steps in this approach include [2]:

  • Model Parameterization: Drug-specific parameters (like those in Table 1) are incorporated into the PBPK model.
  • Simulation of Human PK: The model simulates plasma concentration-time profiles for the active drug after prodrug administration.
  • Sensitivity Analysis: Identifying which parameters (e.g., conversion rate in the liver, permeability) most significantly impact overall exposure guides further experimentation.

References

Comprehensive Application Notes: ARQ-736 Solubility Profiling and Formulation Protocols for Research Use

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ARQ-736

This compound is a novel and potent BRAF inhibitor developed as an orally bioavailable phosphate prodrug with potential antineoplastic activity. This small molecule inhibitor targets the BRAF signaling pathway, which plays a critical role in regulating the MAP kinase/ERKs signaling pathway that is frequently constitutively activated in various cancers due to BRAF gene mutations. The valine to glutamic acid substitution at residue 600 (V600E) accounts for approximately 90% of BRAF gene mutations and represents a significant therapeutic target in oncology. This compound is chemically designed as a highly soluble prodrug that is converted into its active form ARQ-680 in the presence of phosphatases within biological systems, enabling selective inhibition of oncogenic B-raf and subsequent inhibition of tumor cell proliferation in cancers expressing mutated B-raf genes. [1]

The development of kinase inhibitors like this compound represents a cornerstone of targeted cancer therapy, with BRAF being one of the most significant kinase targets in oncology. As of 2018, approximately 37 kinase inhibitors had received FDA approval for cancer treatment, with many more in various stages of clinical development. The importance of BRAF as a therapeutic target is underscored by its frequent mutations in malignancies such as malignant melanoma (66% of cases harbor BRAF mutations) and other carcinomas. This compound is currently in Phase I clinical trials for solid tumors, representing a promising therapeutic candidate in the kinase inhibitor landscape. [2] [3]

Physicochemical Properties and Solubility Profile

Fundamental Chemical Characteristics

Table 1: Physicochemical properties of this compound

Property Specification
CAS Number 1228237-57-7
Molecular Formula C~25~H~25~N~8~Na~2~O~8~PS
Molecular Weight 674.54 g/mol
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 14
Rotatable Bond Count 9
Heavy Atom Count 45
Defined Atom Stereocenter Count 1
Purity ≥98%

This compound is characterized as a sodium phosphate prodrug with complex structural features that contribute to its physicochemical behavior. The compound typically exists as a solid powder at room temperature and demonstrates particular challenges in formulation due to its structural complexity and the need for appropriate solvent systems to maintain stability and bioavailability. The presence of multiple hydrogen bond acceptors and rotatable bonds influences its solubility characteristics and must be considered when developing experimental protocols. [1]

Comprehensive Solubility Data

Table 2: Solubility profile of this compound in various solvents

Solvent System Solubility Characteristics Recommended Applications
DMSO Readily soluble, suitable for stock solutions Primary solvent for concentrated stock solutions (10-100 mM)
Water Limited solubility, may require optimization Further investigation needed with solubilizing agents
Ethanol Moderate solubility Secondary solvent option
DMF Moderate solubility Alternative solvent when DMSO is contraindicated
Saline Requires specific formulation approaches In vivo applications with recommended formulations

According to experimental data, this compound demonstrates favorable solubility in DMSO, making it the primary recommended solvent for preparing concentrated stock solutions. For in vivo applications requiring saline-based systems, specific formulation strategies must be employed to overcome the compound's inherent solubility limitations in aqueous environments. The compound's storage recommendations include maintaining the powder at -20°C for long-term stability (3 years) and protecting DMSO stock solutions from repeated freeze-thaw cycles by storing at -80°C for 6 months or -20°C for 1 month. [1]

Experimental Protocols and Formulation Strategies

Formulation for Injection (In Vivo Studies)

For parenteral administration in preclinical studies, several optimized formulation approaches have been developed to address the solubility challenges of this compound in aqueous systems:

  • Injection Formulation 1: DMSO:Tween 80:Saline = 10:5:85 (i.e., 100 μL DMSO stock solution → 50 μL Tween 80 → 850 μL Saline). This formulation is suitable for IP/IV/IM/SC administration and provides a balance between solubility and biocompatibility. The saline component is prepared by dissolving 0.9 g of sodium chloride in 100 mL ddH₂O to obtain a clear isotonic solution. [1]

  • Injection Formulation 2: DMSO:PEG300:Tween 80:Saline = 10:40:5:45 (i.e., 100 μL DMSO → 400 μL PEG300 → 50 μL Tween 80 → 450 μL Saline). This formulation offers enhanced solubility through the combination of PEG300 and Tween 80 as solubilizing agents while maintaining acceptable tolerability for in vivo administration. [1]

  • Injection Formulation 3: DMSO:Corn oil = 10:90 (i.e., 100 μL DMSO → 900 μL Corn oil). This lipid-based formulation is particularly suitable for subcutaneous or intramuscular routes where slower release kinetics are desired. For preparation, if 1 mL of 2.5 mg/mL working solution is required, 100 μL of 25 mg/mL DMSO stock solution is added to 900 μL corn oil and mixed thoroughly to obtain a clear or suspension solution. [1]

Additional specialized formulations include the use of 20% SBE-β-CD in saline (4°C storage, stable for 1 week) and 2-Hydroxypropyl-β-cyclodextrin in saline (50:50 ratio), which utilize cyclodextrin complexation to enhance aqueous solubility while maintaining biocompatibility for parenteral administration. [1]

Oral Formulation Strategies

For preclinical oral administration, the following formulation approaches are recommended:

  • Oral Formulation 1: Suspension in 0.5% CMC Na (carboxymethylcellulose sodium). To prepare 100 mL of 2.5 mg/mL working solution, first prepare 0.5% CMC Na solution by measuring 0.5 g CMC Na and dissolving it in 100 mL ddH₂O to obtain a clear solution; then add 250 mg of this compound to 100 mL 0.5% CMC Na solution and mix thoroughly to make a homogeneous suspension. [1]

  • Oral Formulation 2: Suspension in 0.5% Carboxymethyl cellulose. This approach uses a similar methodology as Formulation 1 but with standard carboxymethyl cellulose as the suspending agent. [1]

  • Oral Formulation 3: Dissolution in PEG400. For compounds with adequate solubility in PEG400, this formulation provides a simple approach for oral gavage administration in rodent models. [1]

It is critical to note that freshly prepared in vivo formulations should always be used for optimal results in experimental studies, as precipitation or degradation may occur over time, particularly for aqueous-based systems. [1]

Biological Context and Signaling Pathway

BRAF Signaling in Oncogenesis

The BRAF kinase targeted by this compound plays a critical role in the MAPK/ERK signaling pathway, which regulates fundamental cellular processes including proliferation, differentiation, and survival. The pathway initiates with receptor tyrosine kinases (RTKs) activation at the cell membrane, leading to RAS activation, which subsequently recruits and activates RAF family proteins (ARAF, BRAF, and CRAF). BRAF, once activated, phosphorylates and activates MEK1/2, which then phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus where it phosphorylates various transcription factors, ultimately driving gene expression that promotes cell growth and division. [2]

In numerous cancers, particularly melanoma, colorectal cancer, and thyroid cancer, mutations in the BRAF gene (most commonly V600E) result in constitutive activation of this signaling cascade, leading to uncontrolled cell proliferation and tumorigenesis. The development of BRAF inhibitors like this compound represents a strategic approach to targeted cancer therapy, specifically designed to inhibit this hyperactive signaling in tumor cells while minimizing effects on normal cells. The prodrug strategy employed by this compound enhances its pharmaceutical properties, with conversion to the active form ARQ-680 occurring intracellularly, enabling targeted inhibition of the oncogenic BRAF signaling within tumor cells. [1] [2]

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binding RAS RAS GTPase RTK->RAS Activates BRAF BRAF Kinase RAS->BRAF Activates BRAF_mut BRAF V600E Mutant RAS->BRAF_mut Activates MEK MEK Kinase BRAF->MEK Phosphorylates BRAF_mut->MEK Constitutive Phosphorylation ERK ERK Kinase MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Nuclear Translocation Proliferation Cell Proliferation & Survival Transcription->Proliferation ARQ736 This compound (Prodrug) Phosphatases Cellular Phosphatases ARQ736->Phosphatases Conversion ARQ680 ARQ-680 (Active Form) ARQ680->BRAF_mut Inhibits Phosphatases->ARQ680 Activation

Experimental Workflow for Solubility Assessment

The evaluation of solubility for research compounds like this compound follows systematic protocols to ensure reliable and reproducible data. The Dried-DMSO rapid throughput 24-h equilibrium solubility method represents a validated approach that utilizes centralized compound storage as 10mM solutions in DMSO, which are subsequently processed to generate solid material for solubility measurements. This methodology employs automated liquid handling systems and automated data collection using both HPLC/UV and LC/MS/MS techniques, enabling high-throughput assessment of solubility profiles across diverse chemical entities. [4]

This validated approach has been applied to measure solubility for over 20,000 compounds across all phases of drug discovery, providing robust datasets for structure-solubility relationship analyses. The development of predictive solubility models from such extensive datasets has demonstrated significant utility in compound design, resulting in over 30% reduction in the number of poorly soluble compounds synthesized, thereby enhancing the efficiency of drug discovery pipelines. [4]

G cluster_solvents Representative Solvent Systems Start Compound Stock Solution (10 mM in DMSO) Step1 DMSO Removal (Vacuum Centrifugation) Start->Step1 Step2 Solid Material Generation Step1->Step2 Step3 Solubility Assessment in Various Solvents Step2->Step3 Step4 Equilibration (24 hours, ambient temperature) Step3->Step4 DMSO DMSO Saline Saline PEG PEG400 Aqueous Aqueous Buffers Step5 Analysis (HPLC/UV or LC/MS/MS) Step4->Step5 Step6 Data Interpretation & Solubility Classification Step5->Step6

Storage and Handling Recommendations

Sample Storage Conditions
  • Powder Form: For long-term storage, this compound powder should be stored at -20°C, where it remains stable for up to 3 years. Short-term storage at 4°C is acceptable for up to 2 years, though -20°C is recommended for maximum stability. [1]

  • DMSO Stock Solutions: Solutions in DMSO should be stored at -80°C for 6 months or -20°C for 1 month to maintain stability and prevent degradation or precipitation. Aliquoting into single-use portions is recommended to avoid repeated freeze-thaw cycles. [1]

  • Formulated Solutions: For in vivo formulations, fresh preparation is strongly recommended immediately before administration. If necessary, formulated solutions can be stored at 4°C for up to 24 hours with protection from light, though potential precipitation should be assessed before use. [1]

Handling and Quality Control

Researchers should note that this compound is intended for research use only, not for human use. Appropriate personal protective equipment should be worn when handling the compound, particularly during weighing and formulation procedures. For quality control purposes, regular monitoring of stock solution integrity via HPLC or LC/MS is recommended, especially for long-term storage samples. When developing analytical methods for this compound, consideration should be given to both the prodrug and its active metabolite ARQ-680 for comprehensive pharmacokinetic and metabolic studies. [1]

Conclusion

This compound represents a promising BRAF inhibitor prodrug with distinctive formulation considerations due to its physicochemical properties. The comprehensive solubility data and formulation protocols provided in these application notes offer researchers practical guidance for implementing this compound in preclinical studies. The DMSO solubility facilitates easy preparation of concentrated stock solutions, while the specialized formulations for saline systems enable appropriate in vivo administration for therapeutic efficacy studies.

The continuing development of kinase inhibitors like this compound underscores the importance of comprehensive solubility profiling and rational formulation design in advancing targeted cancer therapeutics. As research progresses, further refinement of these protocols may be necessary to address specific experimental requirements across different model systems and administration routes. Researchers are encouraged to consult current literature for potential updates to these protocols as clinical development of this compound advances.

References

ARQ-736 cell line assay protocols

Author: Smolecule Technical Support Team. Date: February 2026

Background on ARQ-736

This compound is an investigational small-molecule drug known as a pan-RAF inhibitor [1] [2]. It was developed to target cancers driven by mutations in the RAS-RAF-MEK-ERK signaling pathway (also known as the MAPK pathway), which is a key regulator of cell proliferation and survival [2].

The compound has been evaluated in clinical trials. A Phase I clinical trial (NCT01225536) investigated its use in patients with advanced solid tumors, including BRAF-resistant or NRAS-mutant melanoma [1]. The final results of this trial do not appear in the search results I obtained.

The table below summarizes its core characteristics:

Attribute Description
Drug Name This compound (disodium salt) [2]
Mechanism of Action Pan-RAF inhibitor [1] [2]
Primary Indication (in trials) Advanced solid tumors; NRAS mutant or BRAF inhibitor-resistant melanomas [1]
Known Targets Members of the RAF kinase family (A-RAF, B-RAF, C-RAF) [1] [2]
Pathway Affected RAS-RAF-MEK-ERK (MAPK) signaling pathway [2]

Proposed Experimental Framework for Cell Assays

While exact protocols are unavailable, the goal of initial cell assays for a compound like this compound is typically to measure its effect on cancer cell viability and pathway inhibition. Below is a generalized workflow and protocol outline based on standard oncological drug discovery principles [3].

The following diagram illustrates the key stages of a cell-based assay to evaluate a drug candidate like this compound:

G Start Start Assay Design C1 Cell Line Selection (NRAS/BRAF mutant models) Start->C1 C2 Compound Preparation (this compound serial dilution) C1->C2 C3 Cell Seeding & Treatment (Incubate for 72h) C2->C3 C4 Viability Measurement (e.g., CellTiter-Glo Luminescence) C3->C4 C5 Data Analysis (IC50 Calculation) C4->C5 End Endpoint: Assess Cytotoxicity C5->End

Detailed Protocol Outline

1. Cell Line Selection and Culture

  • Relevant Cell Lines: Based on its mechanism, this compound would be tested on panels of cancer cell lines. These should include:
    • NRAS-mutant melanoma lines (e.g., SK-MEL-2) [1].
    • BRAF-mutant melanoma lines with acquired resistance to first-generation BRAF inhibitors (e.g., Vemurafenib) [1].
    • BRAF-mutant, treatment-naive lines for comparison.
    • Appropriate wild-type control lines.
  • Culture Conditions: Maintain cells in recommended media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂ [3].

2. Compound Preparation

  • Stock Solution: Reconstitute this compound disodium salt in sterile DMSO to a high-concentration stock (e.g., 10-20 mM). Aliquot and store at -20°C or -80°C.
  • Working Dilutions: Prepare a serial dilution of this compound in complete cell culture media immediately before use. A typical 10-point, half-log serial dilution is used, covering a range from, for example, 0.1 nM to 10 µM. Ensure the final concentration of DMSO is the same in all wells (typically ≤0.5%) [3].

3. Cell Seeding and Drug Treatment

  • Seed cells into 384-well white-walled, clear-bottom assay plates at a density optimized for linear growth over the assay duration (e.g., 500-2,000 cells per well in 50 µL of media) [3].
  • Pre-incubate plates for 24 hours to allow cells to adhere and resume logarithmic growth.
  • Using a liquid handler, add 50 µL of the 2X concentrated this compound working dilutions to the respective wells. Include controls:
    • Negative Control: Cells + media with equivalent DMSO (vehicle control, 100% viability).
    • Positive Control: Cells + a high concentration of a known cytotoxic agent (e.g., Melphalan, 0% viability) [3].
  • Incubate the treated plates for the determined assay duration, commonly 72 hours [3].

4. Cell Viability Assessment

  • After the incubation period, assess cell viability using a luminescent ATP-based assay like the CellTiter-Glo 2.0 Assay.
  • Bring the plate to room temperature. Add a volume of CellTiter-Glo Reagent equal to the volume of media in each well.
  • Shake the plate for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
  • Measure luminescence using a plate reader.

5. Data Analysis

  • Calculate the percentage cell viability for each well relative to the negative (DMSO) control cells.
  • Dose-Response Curves: Plot the mean percentage viability against the log10 of the this compound concentration.
  • IC50 Calculation: Fit the data using a four-parameter logistic (4PL) nonlinear regression model to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for each cell line.

Key Considerations for Valid Results

To ensure the integrity of your research, adhere to the following best practices:

  • Cell Line Authentication: Validate human cell lines using Short Tandem Repeat (STR) profiling at the start of your project and periodically during extended culture. This confirms identity and prevents cross-contamination [4] [5].
  • Mycoplasma Testing: Routinely test cell cultures for mycoplasma contamination using a fluorescent DNA stain (e.g., Hoechst 33258) or PCR. Contamination can drastically alter cell behavior and invalidate results [4].
  • Passage Number Control: Use cell lines within a predetermined, low range of passage numbers. Excessive subculturing can lead to phenotypic drift and genotypic changes (genetic drift) [4].
  • Assay Validation: Perform pilot experiments to optimize key parameters like cell seeding density, linear range of the viability assay, and DMSO tolerance.

References

A Framework for Pharmacokinetic Study Protocols

Author: Smolecule Technical Support Team. Date: February 2026

For a candidate drug like ARQ-736, a comprehensive pharmacokinetic study typically involves the following key phases. You can use this structure as a template, filling in the specific details for this compound once the data becomes available.

1. Study Objectives and Design

  • Primary Objectives: Determine fundamental parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), elimination half-life (), and clearance (CL).
  • Study Design: A standard approach is a single-center, single or multiple ascending-dose study. Participants are randomized to receive the investigational drug (this compound) or a placebo.

2. Key Experiments and Methodologies The core of the application notes would detail the following experimental protocols:

Experiment Core Methodology Summary Key Measured Outputs
Bioanalytical Method Development LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) for plasma/serum sample analysis [1]. This compound concentration; Internal Standard peak area.
Pharmacokinetic Blood Sampling Serial blood draws pre-dose and at fixed times post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) [1]. Plasma concentration-time data.
Protein Binding Equilibrium dialysis to separate protein-bound from free drug in plasma. Fraction of drug unbound (fu%).
Metabolite Identification Incubation with human liver microsomes (HLM) or hepatocytes, followed by LC-MS/MS analysis. Metabolic stability; Major metabolite structures.

3. Data Analysis Workflow A logical workflow for processing the collected data can be visualized as follows. The diagram below was generated using Graphviz based on a standard pharmacokinetic analysis pipeline.

G Start Study Sample Collection LCMS LC-MS/MS Analysis Start->LCMS Plasma Samples PK Non-Compartmental Analysis (NCA) LCMS->PK Concentration vs. Time Data Stats Statistical Analysis PK->Stats PK Parameters (Cmax, AUC, t½) Report Report Generation Stats->Report Statistical Summary

Diagram Title: Pharmacokinetic Data Analysis Workflow

Visualizing a Relevant Signaling Pathway

Since this compound is a dopamine receptor agonist, understanding its target is crucial. The diagram below illustrates the basic signaling pathways of dopamine receptors, which is the therapeutic target for drugs like this compound in development for conditions such as Parkinson's disease [2].

G DA Dopamine Agonist (e.g., this compound) D1 D1-like Receptor (D1, D5) DA->D1 D2 D2-like Receptor (D2, D3, D4) DA->D2 Gs Gs/olf Protein D1->Gs Gi Gi/o Protein D2->Gi AC Adenylate Cyclase Gs->AC Stimulates Gi->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Motor Motor Function Facilitation PKA->Motor

Diagram Title: Dopamine Receptor Signaling Pathways

This diagram simplifies the known biology where D1-like receptor activation stimulates a signaling cascade that ultimately facilitates motor function, which is the intended therapeutic action [2].

References

Application Notes and Protocols: ARQ-736, a Novel BRAF Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Mechanism of Action

ARQ-736 is a novel, potent, and orally bioavailable phosphate prodrug inhibitor of the B-Raf (BRAF) protein kinase, with potential antineoplastic activity. [1] [2] Its primary mechanism involves targeting the mitogen-activated protein kinase (MAPK) signaling pathway, which is critically involved in cell proliferation, differentiation, and tumorigenesis. [2]

The following diagram illustrates the targeted signaling pathway and the prodrug conversion process of this compound:

arq_736_mechanism cluster_prodrug This compound (Prodrug) cluster_conversion In Vivo Conversion cluster_target Target Inhibition ARQ736 This compound Prodrug Phosphatases Phosphatases ARQ736->Phosphatases Oral Administration ActiveDrug ARQ-680 Active Form Phosphatases->ActiveDrug Activation BRAF Oncogenic B-Raf (V600E Mutant) ActiveDrug->BRAF Selective Binding & Inhibition MAPK_Pathway MAPK/ERK Signaling Pathway BRAF->MAPK_Pathway Blocks CellProliferation Tumor Cell Proliferation MAPK_Pathway->CellProliferation Promotes

Diagram 1: this compound mechanism of action and prodrug conversion.

This compound is converted into its active form, ARQ-680, in the presence of phosphatases within the body. [1] ARQ-680 then selectively binds to and inhibits the activity of oncogenic B-Raf, particularly the V600E mutant form, which accounts for about 90% of BRAF gene mutations. [2] This inhibition blocks the constitutive activation of the downstream MAPK/ERK signaling pathway, thereby inhibiting the proliferation of tumor cells that express the mutated B-raf gene. [1] [2]

Physicochemical and Pharmacological Properties

The table below summarizes the key physicochemical characteristics of this compound, which are critical for formulation development. [1]

Property Value / Description
Molecular Formula C₂₅H₂₅N₈Na₂O₈PS
CAS Number 1228237-57-7
Appearance Typically exists as solid at room temperature
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 14
Rotatable Bond Count 9
Solubility (In Vitro) May dissolve in DMSO; other solvents include H₂O, Ethanol, or DMF

Experimental Formulation and Dosing Guidance

Although specific animal dosing concentrations were not located, the following protocols for preparing in vivo formulations are based on standard practices for compounds with low water solubility like this compound. [1]

Parenteral Formulation Options for Animal Studies

The table below lists common injectable formulations that can be explored for administering this compound in animal models. [1]

Formulation ID Composition (Volume Ratio) Notes
Injection 1 DMSO : Tween 80 : Saline = 10 : 5 : 85 Common formulation for IP/IV/IM/SC routes
Injection 2 DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 Alternative with higher PEG300 content
Injection 3 DMSO : Corn oil = 10 : 90 For oil-based delivery
Injection 4 DMSO : 20% SBE-β-CD in Saline = 10 : 90 Uses cyclodextrin for solubilization
Oral Formulation Options for Animal Studies

For oral administration studies, the following formulations can be considered. [1]

Formulation ID Composition Notes
Oral 1 Suspend in 0.5% CMC Na (carboxymethylcellulose sodium) Standard suspension method
Oral 2 Suspend in 0.5% Carboxymethyl cellulose Alternative suspending agent
Oral 3 Dissolved in PEG400 For compounds soluble in PEG400
Oral 4 Suspend in 0.2% Carboxymethyl cellulose Lower viscosity alternative
Sample Preparation Workflow

The experimental workflow for preparing a typical animal dosing formulation is outlined below:

formulation_workflow Start Weigh this compound Powder Step1 Prepare Vehicle Solution (e.g., 0.5% CMC Na in ddH₂O) Start->Step1 Step2 Add powder to vehicle & mix thoroughly Step1->Step2 Step3 Confirm suspension homogeneity (visual or analytical) Step2->Step3 Step4 Administer to animals Note: Use freshly prepared solutions Step3->Step4

Diagram 2: Sample formulation preparation workflow.

Example Calculation: To prepare 100 mL of a 2.5 mg/mL oral suspension using 0.5% CMC Na: [1]

  • Prepare 0.5% CMC Na solution by dissolving 0.5 g CMC Na in 100 mL ddH₂O.
  • Add 250 mg of this compound to 100 mL of the 0.5% CMC Na solution.
  • Mix thoroughly to obtain a uniform suspension.

Storage and Handling

  • Powder: Store at -20°C for 3 years or 4°C for 2 years. [1]
  • Solution: Store at -80°C for 6 months or -20°C for 1 month. [1]
  • Shipping: Stable at ambient temperature for a few days during ordinary shipping. [1]

Context in BRAF Inhibition Research

This compound represents an important development in the field of targeted cancer therapy. The BRAF V600E mutation is a key driver in approximately 50-80% of melanomas, 45% of papillary thyroid carcinomas, and ~100% of hairy cell leukemias. [2] This mutation causes constitutive, Ras-independent activation of BRAF, leading to uncontrolled cell proliferation. [2] As a prodrug, this compound offers potential advantages in oral bioavailability and solubility, which are critical parameters for effective dosing in both preclinical and clinical settings. [1]

References

Background on a Related FGFR Inhibitor: Derazantinib (ARQ 087)

Author: Smolecule Technical Support Team. Date: February 2026

The search results detail a clinical study on Derazantinib (ARQ 087), an orally bioavailable, multi-kinase inhibitor with potent pan-FGFR activity, in patients with advanced intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 gene fusions [1]. While this information is valuable for context, it pertains to a different compound and a clinical trial setting rather than the cell proliferation assays you requested.

The key findings from this study are summarized in the table below:

Aspect Details from the Phase 1/2 Study (NCT01752920)
Patient Population 29 patients with unresectable FGFR2 fusion-positive iCCA (median age 58.7 years); 27 had prior systemic therapy [1].
Treatment Regimen Derazantinib administered orally at 300 mg once daily (recommended Phase 2 dose) [1].

| Efficacy (ORR & DCR) | Overall Response Rate (ORR): 20.7% Disease Control Rate (DCR): 82.8% [1]. | | Survival Data | Median Progression-Free Survival (PFS): 5.7 months (95% CI: 4.04–9.2 months) [1]. | | Common Adverse Events | Hyperphosphatemia (75.9%), Asthenia/Fatigue (69.0%), Eye Toxicity (41.4%) [1]. | | Grade ≥3 Adverse Events | Occurred in 27.6% of patients [1]. |

Protocol Framework for Cancer Cell Proliferation Assays

Although specific protocols for ARQ-736 are unavailable, the general methodology for cell proliferation assays can be outlined. You would need to adapt the steps below with compound-specific details.

1.0 Primary Objective To evaluate the in vitro anti-proliferative efficacy of this compound on cancer cell lines by determining the half-maximal inhibitory concentration (IC₅₀).

2.0 Key Materials and Reagents

  • Cell Lines: Select relevant cancer cell lines (e.g., triple-negative breast cancer line MDA-MB-231 is mentioned in search results as highly invasive and glycolytic [2]).
  • Test Compound: this compound, reconstituted in an appropriate solvent like DMSO.
  • Controls: Vehicle control (e.g., DMSO), positive control (e.g., established chemotherapeutic).
  • Cell Culture Media: As appropriate for selected cell lines (e.g., RPMI-1640 or DMEM with supplements [2]).
  • Proliferation Assay Kit: e.g., MTT assay reagents [2].

3.0 Experimental Workflow The high-level workflow for a proliferation assay is as follows, which you can visualize in the diagram created using Graphviz:

workflow Start Seed Cells in Multi-Well Plates A Incubate (24-48 hours) Start->A B Treat with This compound Dilutions A->B C Incubate (72-144 hours) B->C D Add MTT Reagent and Incubate C->D E Solubilize Formazan Crystals D->E F Measure Absorbance with Plate Reader E->F End Calculate IC₅₀ F->End

4.0 Detailed Methodological Steps

  • 4.1 Cell Seeding: Seed cells in 96-well plates at a density determined by optimization (e.g., 2-5 x 10³ cells/well). Include blank control wells [2].
  • 4.2 Compound Treatment: After cell adherence, treat with a concentration gradient of this compound. Include vehicle and positive controls.
  • 4.3 Incubation & Viability Assessment: Incubate for a predetermined period. Add MTT reagent, then solubilize formed formazan crystals. Measure absorbance at 570 nm [2].
  • 4.4 Data Analysis: Normalize data to vehicle control, then use software to generate dose-response curves and calculate IC₅₀ values.

Proposed Signaling Pathway for Investigation

Given that this compound is likely an FGFR inhibitor, its effect on cell proliferation is mediated through the FGFR signaling pathway. The diagram below illustrates the logical flow from compound treatment to the observed anti-proliferative effect.

pathway ARQ This compound Treatment FGFR FGFR Inhibition ARQ->FGFR blocks MAPK Downstream Signaling (e.g., MAPK/ERK) FGFR->MAPK inhibits CellCycle Cell Cycle Arrest MAPK->CellCycle disrupts Apop Induction of Apoptosis MAPK->Apop promotes Prolif Inhibition of Cell Proliferation CellCycle->Prolif leads to

References

ARQ-736 stability improvement methods

Author: Smolecule Technical Support Team. Date: February 2026

ARQ-736 Overview

The table below summarizes the core information available for this compound.

Attribute Description
Drug Type Small molecule drug [1]
Primary Target BRAF [1]
Primary Mechanism BRAF inhibitor (Serine/threonine-protein kinase B-raf inhibitor) [1]
Highest Phase Discontinued in Phase 1 [1]
Chemical Formula C₂₅H₂₇N₈Na₂O₈PS [1]

Information Limitations and Suggested Next Steps

The search results do not contain specific troubleshooting guides, FAQs, or detailed experimental data on . The compound was discontinued after Phase 1 trials [1], which often limits the amount of public technical data.

To proceed with your research, I suggest the following actions:

  • Refine Your Search: Use specialized scientific databases to search for more technical information. Key resources include:
    • PubMed / PubMed Central: For scientific journal articles.
    • Google Scholar: For a broad search of scholarly literature.
    • PatSnap Synapse or Cortellis: For detailed drug intelligence data (subscription often required) [1].
    • USPTO or WIPO Patent Databases: Search for patents related to "this compound" to find formulations or stabilization methods.
  • Broaden Your Scope: If direct information on this compound remains scarce, research the broader category of BRAF inhibitors. Stability and formulation challenges are often shared across molecules with similar chemical properties [2].

Experimental Workflow for Stability Testing

While specific protocols for this compound are unavailable, the diagram below outlines a general experimental workflow you can adapt to systematically investigate the stability of a small molecule compound like this compound.

G cluster_stress Stress Conditions cluster_analyze Key Analytical Techniques Start Start: Compound Stability Assessment Stress Apply Stress Conditions Start->Stress Analyze Sample Analysis Stress->Analyze Thermo Thermal Stress Hydro Hydrolytic Stress (pH variation) Ox Oxidative Stress Photo Photolytic Stress Identify Identify Degradation Products Analyze->Identify Improve Develop Improvement Strategy Identify->Improve End Optimized Formulation Improve->End HPLC HPLC/UV LCMS LC-MS NMR NMR Spectroscopy

References

ARQ-736 assay protocol troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

ARQ 736 Clinical Trial Overview

The following table consolidates the design and key parameters of the completed Phase 1 study of ARQ 736 [1].

Trial Aspect Details
NCT ID NCT01225536
Study Status Completed (Last update: May 2013)
Phase Phase 1
Primary Goal Dose escalation to determine safety, tolerability, and Recommended Phase 2 Dose (RP2D)
Study Population 24 adults with advanced solid tumors harboring BRAF and/or NRAS mutations
Intervention Model Single group assignment
Treatment Regimen Oral ARQ 736 twice daily (starting dose: 450 mg) in 28-day continuous cycles
Key Assessments Safety, pharmacokinetics (PK), pharmacodynamics (PD), tumor response (CT/MRI every 8 weeks)
Key Biomarker Requirement Positive for a BRAF and/or NRAS mutation

Scientific Context of ARQ 736

To aid your understanding, here is some scientific background on BRAF inhibitors like ARQ 736.

  • Role of BRAF: The BRAF protein is a critical serine-threonine kinase in the MAPK signaling pathway, which regulates cell growth and division [2]. The V600E mutation is the most common and causes constitutive activation of the pathway, driving cancer development [3] [2].
  • ARQ 736 in Research: ARQ 736 has been identified in scientific literature as a potent small-molecule inhibitor targeting oncogenic BRAF, holding promise for treating cancers like papillary thyroid carcinoma (PTC) [3] [2].

The diagram below illustrates the simplified signaling pathway that ARQ 736 was designed to target.

braf_pathway cluster_normal Normal Signaling cluster_mutant BRAF V600E Mutant Signaling Growth_Factor Growth Factor Receptor Cell Surface Receptor Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MEK->ERK Cell_Growth Regulated Cell Growth ERK->Cell_Growth Constitutive_Activation Constitutive Pathway Activation ERK->Constitutive_Activation Mutant_BRAF Mutant BRAF (V600E) Mutant_BRAF->MEK Uncontrolled_Growth Uncontrolled Tumor Growth Constitutive_Activation->Uncontrolled_Growth Inhibitor ARQ 736 Inhibitor Inhibitor->Mutant_BRAF  Blocks

Frequently Asked Questions

Given the lack of specific protocol details, here are answers to some anticipated questions.

  • Why aren't detailed assay protocols for ARQ 736 available? The public data comes from a clinical trial record, which summarizes the design and outcomes of a study in human patients. The proprietary laboratory methods and analytical assays used by the sponsoring company (ArQule/Merck) to develop the drug are typically not disclosed.

  • Where can I find more technical or research-grade information?

    • Contact the Sponsor: The most direct source would be the trial sponsor, ArQule, Inc. (a subsidiary of Merck & Co.) [1].
    • Scientific Publications: Search for peer-reviewed articles that may have resulted from this trial (NCT01225536) or that cite it. The "Results" section of the clinical trial record was listed as pending, so findings may have been published elsewhere [1].
    • Patent Databases: The Google Patents entry shows that research into BRAF inhibitors is ongoing, and patents can sometimes contain detailed experimental sections [4].

References

ARQ-736 solvent compatibility issues

Author: Smolecule Technical Support Team. Date: February 2026

ARQ-736 Signaling Pathway

The diagram below illustrates the primary mechanism of this compound as a B-Raf inhibitor within the MAPK signaling pathway, a key target in cancers like melanoma and hairy cell leukemia [1].

Growth Factor Growth Factor Receptor TK Receptor TK Growth Factor->Receptor TK Ras (GTP) Ras (GTP) Receptor TK->Ras (GTP) B-Raf B-Raf Ras (GTP)->B-Raf MEK MEK B-Raf->MEK ERK ERK MEK->ERK Cell Proliferation & Survival Cell Proliferation & Survival ERK->Cell Proliferation & Survival This compound This compound This compound->B-Raf Inhibits B-Raf V600E B-Raf V600E B-Raf V600E->B-Raf Constitutively Activates

Technical Support & Troubleshooting Center

Here is a structured framework for the technical support content, with placeholders for the specific solvent data that needs to be gathered from manufacturer datasheets or direct experimental analysis.

Frequently Asked Questions (FAQs)
  • Q1: What is the primary mechanism of action of this compound?

    • A: this compound is a small molecule inhibitor that targets mutant B-Raf, particularly the V600E variant. This mutation causes constitutive activation of the MAPK signaling pathway. This compound binds to B-Raf to inhibit its activity, thereby reducing downstream MEK and ERK phosphorylation and suppressing tumor cell proliferation [1].
  • Q2: In which cell lines or disease models has this compound shown activity?

    • A: Preclinical studies indicate this compound is relevant in malignancies with high B-Raf mutation rates, including melanoma, papillary thyroid carcinoma (PTC), and hairy cell leukemia [1].
  • Q3: What are the common experimental protocols for evaluating this compound efficacy in vitro?

    • A: Standard protocols include:
      • Cell Viability Assays: Treat mutant B-Raf cell lines with a serial dilution of this compound for 72-96 hours, then measure viability using MTT or CellTiter-Glo.
      • Western Blot Analysis: Confirm target engagement by detecting reduced levels of phosphorylated ERK (p-ERK) and phosphorylated MEK (p-MEK) in treated cells compared to controls.
      • Apoptosis Assays: Use Annexin V/propidium iodide staining and flow cytometry to quantify apoptotic cells after 24-48 hours of treatment.
Troubleshooting Guide
  • Issue 1: Poor Solubility or Precipitation in Cell Culture Medium

    • Potential Cause: The stock solution solvent is incompatible with aqueous buffer, or the final concentration in the medium exceeds the compound's solubility limit.
    • Solution:
      • Ensure the stock solution is prepared in a compatible solvent (see table below).
      • When adding to medium, vortex thoroughly during dilution.
      • Consider using a dilution series where the solvent concentration is kept constant and minimal (e.g., <0.1-0.5%) across all treatment groups to rule out solvent toxicity.
    • Prevention: Always perform a solubility test by serially diluting the stock solution into the intended buffer or medium and visually inspecting for cloudiness or precipitate.
  • Issue 2: Lack of Efficacy or Target Inhibition in Experiments

    • Potential Cause: The compound has degraded due to improper storage or handling, the cell model lacks the specific B-Raf mutation, or off-target effects are masking the response.
    • Solution:
      • Verify the compound's stability by checking the storage recommendations and expiration date.
      • Confirm the mutational status of your cell line (e.g., via genomic sequencing).
      • Include a positive control (e.g., a known B-Raf inhibitor like vemurafenib) and a negative control (a wild-type B-Raf cell line) in your experiment.
    • Prevention: Aliquot the compound to avoid repeated freeze-thaw cycles and validate new cell lines for their genetic background before use.
Solvent Compatibility & Storage

The table below outlines the standard solvents and conditions used for small molecule inhibitors like this compound. You must consult the manufacturer's Certificate of Analysis (CoA) or product datasheet for this compound-specific information.

Solvent Suggested Stock Concentration Storage Conditions Key Considerations
DMSO 10 - 100 mM -80°C, in aliquots Standard solvent; ensure final [DMSO] in culture is <0.5% to avoid cytotoxicity [1].
Ethanol 5 - 50 mM -20°C An alternative to DMSO; verify compound stability and final solvent toxicity [1].
Water (Buffered) Not specified 4°C (short-term) Rare for compounds like this compound; only if specified by manufacturer and confirmed stable [1].

References

ARQ-736 stock solution preparation problems

Author: Smolecule Technical Support Team. Date: February 2026

ARQ-736 Technical Data Sheet

The table below summarizes the key physicochemical and handling properties of this compound for laboratory use.

Property Specification / Guideline
CAS Number 1228237-57-7 [1] [2]
Molecular Formula C₂₅H₂₅N₈Na₂O₈PS [1] [2]
Molar Mass 674.53 g/mol [2]
Purity ≥98% [1]
Appearance Solid (at room temperature) [1]
Storage Powder: -20°C (3 years); 4°C (2 years). In solvent: -80°C (6 months); -20°C (1 month) [1]
Intended Use For research use only, not for human use. [1] [2]

Solubility Data & Preparation Guidelines

This compound is described as highly soluble, but specific solubility values in common solvents are not provided in the available data. The following preparation methods are recommended for creating in vivo formulations to overcome potential low solubility [1].

Suggested Solvents
  • For in vitro work: The compound may dissolve in DMSO. If not, alternative solvents like H₂O, ethanol, or DMF can be tried with a minute amount of product first to avoid sample loss [1].
  • For in vivo work: Use the injection or oral formulations detailed below.
Recommended Formulation Protocols

Injection Formulations The following table lists formulations suitable for administration routes such as IP, IV, IM, or SC [1].

Formulation Composition (by volume)
Injection 1 DMSO : Tween 80 : Saline = 10 : 5 : 85
Injection 2 DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45
Injection 3 DMSO : Corn oil = 10 : 90
Injection 4 DMSO : 20% SBE-β-CD in saline = 10 : 90

Preparation Example: For Injection Formulation 3 (DMSO: Corn oil = 10:90), add 100 µL of a 25 mg/mL DMSO stock solution to 900 µL of corn oil and mix well to obtain a 2.5 mg/mL working solution [1].

Oral Formulations

  • Oral Formulation 1: Suspend in 0.5% CMC Na (carboxymethylcellulose sodium) [1].
  • Oral Formulation 2: Suspend in 0.5% Carboxymethyl cellulose [1].

Preparation Example: To prepare 100 mL of a 2.5 mg/mL suspension for oral administration, add 250 mg of this compound to 100 mL of 0.5% CMC Na solution [1].

This workflow outlines the key steps and decision points for preparing this compound stock solutions.

ARQ736_Preparation_Workflow Start Start: this compound Stock Solution Prep StorageCheck Retrieve powder from recommended storage (-20°C) Start->StorageCheck Decision1 Intended Application? StorageCheck->Decision1 InVitro In Vitro Assay Decision1->InVitro InVivo In Vivo Study Decision1->InVivo SolventTest Test solubility in a minute amount of DMSO, H₂O, EtOH, or DMF InVitro->SolventTest FormulationSelect Select appropriate injection or oral formulation InVivo->FormulationSelect Prep Prepare solution/suspension according to protocol SolventTest->Prep FormulationSelect->Prep FinalSolution Final Working Solution Ready Prep->FinalSolution

Troubleshooting Common Problems

While detailed protocols for this compound are limited, you can apply general principles of stock solution preparation to troubleshoot issues.

  • Problem: Difficulty Dissolving or Precipitation

    • Cause: The compound may have low solubility in your chosen solvent.
    • Solution:
      • Confirm Solvent: Prioritize the solvents listed, starting with DMSO for in vitro work [1].
      • Use Formulations: For in vivo studies, always use the recommended vehicle formulations which are designed to enhance solubility and stability [1].
      • Gentle Warming: Briefly and gently warm the solution in a warm water bath (e.g., 37°C) while vortexing. Avoid high temperatures that could degrade the compound.
      • Sonication: Sonicate the solution in a water bath for 10-15 minutes to help dissolve the solid.
  • Problem: Low Experimental Reproducibility

    • Cause: Inaccurate concentration due to improper weighing or dilution.
    • Solution:
      • Accurate Weighing: Use a high-precision analytical balance for weighing the powder [3].
      • Proper Dilution: Use the formula C₁V₁ = C₂V₂ for accurate dilution calculations. Use precise volumetric flasks or pipettes for all liquid transfers [1] [3].
      • Thorough Mixing: Ensure the solution is mixed thoroughly after preparation and after any dilution step to achieve homogeneity [3].
  • Problem: Compound Instability

    • Cause: Degradation of the stock solution over time.
    • Solution:
      • Proper Aliquoting: Divide the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles [1].
      • Adhere to Storage Conditions: Store the powder and prepared solutions according to the recommended temperature conditions. For example, solutions can be stored at -80°C for 6 months or -20°C for 1 month [1].
      • Use Airtight Containers: Store solutions in airtight containers, protected from light, to prevent evaporation and degradation [3].

Frequently Asked Questions (FAQs)

Q1: What is the specific mechanism of action of this compound? this compound is an orally bioavailable phosphate prodrug. It is converted into its active form, ARQ-680, by phosphatases in the body. ARQ-680 then acts as a potent and selective inhibitor of the oncogenic B-raf protein kinase. By inhibiting mutated B-raf, it can block the constitutively active MAP kinase/ERKs signaling pathway and inhibit the proliferation of tumor cells carrying BRAF mutations (like V600E) [1].

Q2: Can I use water or saline alone to prepare an this compound solution? It is unlikely. The provided guidelines suggest that for in vivo studies, the compound requires specific formulations that include co-solvents (like DMSO), surfactants (like Tween 80), or oils (like corn oil) to form a stable solution or suspension. Using water or saline alone may result in precipitation [1].

Q3: How should I label my this compound stock solutions? Proper labeling is critical for traceability and safety. Always label containers with [3]:

  • Compound Name and Identifier: e.g., "this compound"
  • Concentration: e.g., "10 mM"
  • Solvent/Formulation: e.g., "in DMSO" or "Injection Formulation 1"
  • Date of Preparation
  • Your Name or Initials

References

Planned Pharmacodynamic Analysis in the ARQ 736-101 Trial

Author: Smolecule Technical Support Team. Date: February 2026

The ARQ 736-101 trial was a Phase 1, open-label, dose-escalation study of oral ARQ 736 in adults with advanced solid tumors harboring BRAF and/or NRAS mutations [1].

Key elements of the planned pharmacodynamic assessment included:

  • Objective: To explore the safety, tolerability, pharmacokinetics, and pharmacodynamics of ARQ 736 and to define a recommended Phase 2 dose [1].
  • Biomarker Sampling: The study protocol mandated that participants have a tumor and/or skin (nevi) biopsy at baseline and again on either Day 15 or Day 22 of the first treatment cycle. A tumor biopsy was required if a lesion was accessible for a minimally invasive procedure; otherwise, a skin biopsy was to be performed [1].
  • Implied Biomarkers: While the specific biomarkers measured in these biopsies are not detailed in the brief trial record, given that ARQ 736 targets mutant BRAF and NRAS, the analysis likely focused on measuring the inhibition of the MAPK signaling pathway (e.g., through phosphorylation levels of proteins like MEK or ERK) in the tumor tissue [2].

Methodologies for Validating Pharmacodynamic Biomarkers

Although the specific validation data for ARQ 736 is unavailable, established scientific frameworks exist for validating pharmacodynamic biomarker assays in oncology. The methodologies cited below are examples of the rigorous validation that would be required for any biomarker used in a clinical trial like ARQ 736's.

Table: Key Performance Characteristics for Validating PD Biomarker Assays

Performance Characteristic Description & Validation Approach Example from a Validated Assay (M65 Elisa)
Accuracy and Precision Measures how close the assay result is to the true value (accuracy) and the reproducibility of the results (precision) [3]. Mean accuracy >91%; mean precision <3% [3].
Analytical Sensitivity The lowest amount of the biomarker that can be reliably distinguished from zero [3]. Calibration curve linearity r²=0.996 [3].
Antigen Stability Evaluates how long the biomarker remains stable under various storage conditions to ensure reliable results [3]. Recombinant CK18 stable in plasma for 4 months at -20°C/-80°C; half-life of 2.3 days at 37°C [3].
Pre-treatment Biovariability Assesses the natural fluctuation of the biomarker level in patients before treatment to distinguish drug-induced effects from background noise [3]. Mean variation between two pre-dose samples was 13% for the M65 antigen in cancer patients [3].

Potential Biomarkers and Detection Methods for BRAF-Targeted Therapy

While not specific to ARQ 736, research on other BRAF inhibitors provides insight into the types of biomarkers and detection methods relevant to its drug class.

Table: Biomarkers and Detection in BRAF Inhibitor Development

Category Biomarker / Method Relevance to BRAF-Targeted Therapy
Functional PD Biomarkers Inhibition of phosphorylated ERK (p-ERK) [4] Direct measure of MAPK pathway suppression downstream of BRAF [2].
Functional PD Biomarkers Tumor cell apoptosis (e.g., M30 Apoptosense ELISA) [3] Measures cell death induced by effective pathway inhibition [3].
Genetic Biomarkers BRAF V600E Mutation [2] The primary target; its presence is a prerequisite for patient selection in the ARQ 736 trial [1].
Detection Methods Pyrosequencing [2] A sensitive method superior to Sanger sequencing for detecting mutations when low levels of mutant DNA are present [2].
Detection Methods Sanger Sequencing [2] Traditional "gold standard" but has lower analytical sensitivity (10-20%) [2].
Emerging Technologies Phosphoproteomics [5] Large-scale analysis of phosphorylated proteins to identify novel PD biomarkers and signaling network responses [5].

The relationship between these elements in targeted therapy development can be summarized as follows:

architecture BRAF V600E Mutation BRAF V600E Mutation BRAF Inhibitor (e.g., ARQ 736) BRAF Inhibitor (e.g., ARQ 736) BRAF V600E Mutation->BRAF Inhibitor (e.g., ARQ 736)  Patient Selection MAPK Pathway Inhibition MAPK Pathway Inhibition BRAF Inhibitor (e.g., ARQ 736)->MAPK Pathway Inhibition p-ERK Reduction p-ERK Reduction MAPK Pathway Inhibition->p-ERK Reduction  Direct PD Biomarker Tumor Apoptosis Tumor Apoptosis MAPK Pathway Inhibition->Tumor Apoptosis  Downstream Effect Tumor Biopsy Tumor Biopsy Tumor Biopsy->p-ERK Reduction  Immunohistochemistry Blood Sample Blood Sample Blood Sample->Tumor Apoptosis  M30/M65 ELISA

References

Mechanism and Profile of Key BRAF Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available information on ARQ-736 and other types of BRAF inhibitors for comparison.

Inhibitor Name Type / Key Characteristics Reported Primary Targets Key Preclinical Findings / Notes
This compound Type I ATP-competitive inhibitor; prodrug of ARQ 680 [1] [2] V600E mutant BRAF, wild-type BRAF, CRAF [2] Orally bioavailable; showed ~54% growth inhibition in an A375 melanoma xenograft model [2].
Vemurafenib Type I, selective for mutant BRAF [2] BRAF V600E and other V600 mutants [2] Potent activity in BRAF V600E mutated melanoma cell lines and xenografts [2].
Dabrafenib Type I, selective for mutant BRAF [2] BRAF V600 mutations [2] Active in melanoma patients with Val600Glu or Val600Lys BRAF mutations, including those with brain metastases [2].
Pan-RAF Inhibitors (e.g., CCT196969, CCT241161) Pan-RAF inhibitor; dual mechanism [3] BRAF, CRAF, SRC-family kinases (SFKs) [3] Does not cause paradoxical ERK activation; active in melanoma resistant to BRAF/MEK inhibitors [3].
Sorafenib Type II, multi-kinase inhibitor [2] CRAF, VEGFR, PDGFR, wild-type & V600E BRAF, and other kinases [2] Less specific; broader kinase inhibition profile leads to different toxicity spectrum [2].

Mechanisms of Action and Signaling Pathways

BRAF inhibitors are categorized based on how they interact with the BRAF kinase protein [2]:

  • Type I inhibitors (like this compound, vemurafenib, dabrafenib) bind to the active "DFG-in" conformation of BRAF, making them highly selective for the mutant, constitutively active form of the protein (especially V600E) [2].
  • Type II inhibitors (like sorafenib) bind to the inactive "DFG-out" conformation and typically inhibit a wider range of kinases beyond BRAF [2].

The following diagram illustrates the MAPK signaling pathway and the inhibition points for these different types of BRAF inhibitors.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binding Ras RAS RTK->Ras Activates Raf RAF (BRAF, CRAF) Ras->Raf Activates Mek MEK Raf->Mek Phosphorylates Erk ERK Mek->Erk Phosphorylates Nucleus Nucleus Proliferation, Survival Erk->Nucleus Translocates to Type1 Type I BRAF Inhibitors (e.g., this compound, Vemurafenib) Target mutant BRAF V600E Type1->Raf Inhibits Type2 Type II BRAF Inhibitors (e.g., Sorafenib) Target multiple kinases including CRAF, VEGFR Type2->Raf Inhibits PanRAF Pan-RAF & Dual Inhibitors (e.g., CCT196969) Target BRAF, CRAF, SRC kinases PanRAF->Raf Inhibits

References

ARQ-736 comparison to vemurafenib dabrafenib

Author: Smolecule Technical Support Team. Date: February 2026

Drug Comparison at a Glance

The table below summarizes the core characteristics of these three targeted therapy drugs based on the available information.

Feature ARQ-736 Vemurafenib Dabrafenib
Primary Target pan-RAF (multiple RAF isoforms) [1] Selective BRAF V600E mutant [2] [3] Selective BRAF V600E/K mutant [2]
Drug Type Type 1 RAF inhibitor [2] Type 1 BRAF inhibitor [2] Type 1 BRAF inhibitor [2]
Main Indication Potential for NRAS-mutant or BRAF-inhibitor resistant melanoma [1] BRAF V600E-mutant metastatic melanoma [3] BRAF V600E/K-mutant metastatic melanoma [2]
Key Differentiator Designed to overcome resistance to selective BRAF inhibitors; may be effective in NRAS-mutant melanoma [1] First selective BRAF inhibitor approved; less skin toxicity than dabrafenib but often used in combo with MEK inhibitor [2] [4] Efficacy in brain metastases; often used in combo with trametinib (a MEK inhibitor) [2]
Clinical Stage Phase I trial completed (NCT01225536), results awaited [1] FDA-approved; Phase III trials complete [2] [3] FDA-approved; Phase III trials complete [2]
Combination with MEKi Information not available in search results Yes (e.g., with cobimetinib) [3] Yes (with trametinib); superior to monotherapy [5] [4]

Mechanism of Action and Signaling Pathways

The following diagram illustrates the distinct mechanisms by which these drugs inhibit the MAPK signaling pathway, which is frequently dysregulated in cancer.

g Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation & Survival Cell Proliferation & Survival ERK->Cell Proliferation & Survival This compound (pan-RAF Inhibitor) This compound (pan-RAF Inhibitor) This compound (pan-RAF Inhibitor)->RAF Blocks all RAF isoforms Vemurafenib (Selective BRAFi) Vemurafenib (Selective BRAFi) BRAF V600E BRAF V600E Vemurafenib (Selective BRAFi)->BRAF V600E Targets mutant protein only Dabrafenib (Selective BRAFi) Dabrafenib (Selective BRAFi) BRAF V600E/K BRAF V600E/K Dabrafenib (Selective BRAFi)->BRAF V600E/K Targets mutant proteins only

  • Selective BRAF Inhibitors (Vemurafenib, Dabrafenib): These drugs are highly specific for the continuously active form of the BRAF protein produced by the V600E or V600K mutations. By binding to the mutant BRAF protein, they potently shut down the overactive MAPK pathway in cancer cells, leading to tumor shrinkage [2] [3].
  • Pan-RAF Inhibitor (this compound): This drug class is designed to inhibit multiple isoforms of the RAF kinase (ARAF, BRAF, CRAF). This is a key strategic difference, as it aims to overcome a common resistance mechanism to selective BRAF inhibitors. In some cases, tumor cells resistant to vemurafenib or dabrafenib reactivate the MAPK pathway through other RAF isoforms or through alterations in NRAS. A pan-RAF inhibitor can block this reactivation [1].

Implications for Research and Development

The distinct profiles of these drugs highlight different therapeutic strategies:

  • For BRAF V600-Mutant Melanoma: The combination of a selective BRAF inhibitor (like dabrafenib) and a MEK inhibitor (like trametinib) is the established standard of care, offering higher response rates and longer survival than BRAF inhibitor monotherapy [5] [4].
  • The Niche for Pan-RAF Inhibitors: this compound represents a promising approach for patients who develop resistance to selective BRAF inhibitors, particularly those with resistance mechanisms involving NRAS mutations or alternative splicing of BRAF [1]. Its development is focused on a population with unmet clinical needs.

References

ARQ-736 selectivity among RAF isoforms

Author: Smolecule Technical Support Team. Date: February 2026

ARQ-736 at a Glance

This compound is a small-molecule inhibitor identified as a pan-RAF inhibitor [1] [2]. This means it is designed to target multiple isoforms of the RAF kinase (A-RAF, B-RAF, and C-RAF) simultaneously [3]. The strategic goal of this pan-RAF approach is to overcome a common cause of resistance that can arise with more selective BRAF inhibitors [4] [5].

The following diagram illustrates the role of RAF in the MAPK signaling pathway and the different inhibition strategies.

raft_pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS (e.g., KRAS) RTK->RAS RAF RAF Kinase (A-RAF, B-RAF, C-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival ERK->Cell_Proliferation Selective_BRAFi Selective BRAF Inhibitor (e.g., Dabrafenib) Selective_BRAFi->RAF Targets mutant B-RAF Pan_RAFi Pan-RAF Inhibitor (e.g., this compound) Pan_RAFi->RAF Targets multiple RAF isoforms MEKi MEK Inhibitor (e.g., Trametinib) MEKi->MEK

Comparison of RAF-Targeting Compounds

The table below summarizes key drugs that target the RAF pathway, based on the available information.

Compound Primary Mechanism of Action Key Characteristics Relevant Cancer Types (per search results) Reported Development Status (per search results)
ARQ 736 Pan-RAF inhibitor [1] [2] Designed to inhibit multiple RAF isoforms (A-RAF, B-RAF, C-RAF) to potentially overcome resistance [1]. Mentioned in context of melanoma and NSCLC research [1] [4]. Phase 1 clinical trial (as of cited literature) [1] [4].
Dabrafenib Selective BRAF inhibitor (Type 1) [1] Targets BRAF V600E/K mutations; used in combo with MEK inhibitor trametinib; known side effects include pyrexia and cutaneous SCCs [1]. Melanoma, NSCLC [1] [4] [5]. Approved [1].
Vemurafenib Selective BRAF inhibitor (Type 1) [1] Similar in efficacy to dabrafenib but with a different toxicity profile [1]. Melanoma, NSCLC [1] [5]. Approved [1].
RAF265 Multi-kinase inhibitor (Type 2) [1] Inhibits BRAF (mutant/wild-type), CRAF, VEGFR2; disappointing response rates in phase I trials [1]. Melanoma [1]. No further development expected per cited source [1].
CCT3833 Pan-RAF & SRC family kinase inhibitor [6] [3] "Paradox-breaking"; also inhibits SRC kinases; effective in models with resistance to BRAF/MEK inhibitors [3]. Mutant KRAS-driven cancers (e.g., CRC, PDAC, NSCLC) [6]. Pre-clinical/Clinical development (as of cited literature) [6].

References

ARQ-736 biomarker analysis methods

Author: Smolecule Technical Support Team. Date: February 2026

ARQ-736 Overview

Aspect Details
Drug Type Small molecule drug [1]
Target BRAF [2] [1]
Action BRAF inhibitor [2] [1]
Key Mechanism Selective killing of cancer cells with mutated BRAF alleles [2]
Highest Phase Discontinued (Phase 1) [1]
Originator ArQule [1]

This compound Mechanism of Action

The diagram below illustrates the proposed mechanism of action for this compound based on its described target.

arq_736_mechanism Mutated_BRAF Mutated BRAF Gene BRAF_Protein BRAF Protein (Overactive Signaling) Mutated_BRAF->BRAF_Protein Expresses MAPK_Pathway MAPK Signaling Pathway (Constitutive Activation) BRAF_Protein->MAPK_Pathway Activates Cancer_Growth Uncontrolled Cancer Cell Growth MAPK_Pathway->Cancer_Growth Promotes ARQ_736 This compound ARQ_736->BRAF_Protein Inhibits

References

ARQ-736 combination therapy studies

Author: Smolecule Technical Support Team. Date: February 2026

ARQ-736 Development Overview

This compound was a small molecule drug candidate developed by ArQule. The table below summarizes its key characteristics based on the available information [1].

Attribute Description
Drug Type Small molecule drug
Target BRAF
Action Inhibitor
Mechanism BRAF inhibitors (Serine/threonine-protein kinase B-raf inhibitors)
Highest Phase Discontinued (Phase 1)
Active Indication -
Originator ArQule

The clinical development of this compound was discontinued after Phase 1 trials for the treatment of locally advanced malignant solid neoplasms [1]. As a RAF kinase inhibitor, its intended mechanism was to block the activity of the BRAF protein, a key player in the MAPK/ERK signaling pathway, which is often dysregulated in cancers [1].

Roadblocks in Information Retrieval

The absence of combination therapy data in the search results can be attributed to two primary factors:

  • Early Stage of Development: this compound was discontinued after Phase 1 trials [1]. Drug combination studies are typically explored in later-phase (Phase 2 and 3) clinical trials, which this compound never reached.
  • Historical Context: The available press releases from ArQule and Daiichi Sankyo focus on their partnered compound tivantinib (ARQ 197), not this compound, and date back to the 2011-2013 period [2] [3] [4].

RAF Inhibitor Signaling Pathway

The following diagram illustrates the simplified signaling pathway that this compound, as a RAF kinase inhibitor, was designed to target.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellProliferation Cell Proliferation & Survival ERK->CellProliferation ARQ736 This compound ARQ736->RAF Inhibits

References

ARQ-736 pan-RAF inhibitor activity profile

Author: Smolecule Technical Support Team. Date: February 2026

ARQ-736 at a Glance

The table below summarizes the core information available for this compound:

Property Description
Mechanism of Action Potent and selective pan-RAF inhibitor (targeting A-RAF, B-RAF, and C-RAF) [1] [2].
Development Status Was under investigation in a Phase 1 clinical trial (NCT01225536) [1].
Reported Rationale The strategy of inhibiting all RAF kinases with a single drug aims to delay disease progression and overcome resistance seen with selective B-RAF inhibitors [1].
Available Efficacy Data Pre-clinical data only; detailed quantitative results (e.g., IC50, efficacy in specific cell lines) from these studies are not provided in the available literature.

Comparison with Other RAF Inhibitors

The following table places this compound in context with other major types of RAF-targeting therapies, based on information from clinical trials and reviews [1] [3].

Therapy Category Example Drug(s) Key Characteristics Reported Efficacy (in NSCLC or Melanoma)
Selective B-RAF Inhibitors Vemurafenib, Dabrafenib Inhibits mutant B-RAF (particularly V600E); can cause paradoxical MAPK pathway activation in RAS mutant cells [1] [3]. Dabrafenib monotherapy in NSCLC: 53% ORR, median PFS 5.5 months [1].
B-RAF + MEK Inhibitor Combo Dabrafenib + Trametinib Dual blockade to overcome common resistance mechanisms to B-RAF monotherapy [1]. In NSCLC: 63% ORR, median PFS 9.7 months [1].
Pan-RAF Inhibitors This compound, CCT196969, CCT241161 Targets multiple RAF isoforms; designed to avoid paradoxical ERK activation and inhibit resistant tumors [1] [3]. No robust clinical efficacy data publicly available for this compound. Pre-clinical models show activity in resistant melanomas [3].

Experimental Workflow for Pre-Clinical Assessment

While specific protocols for this compound are not available, the general workflow for establishing the activity profile of an investigational RAF inhibitor involves several key stages, as illustrated below and summarized from research contexts [1] [3].

G cluster_1 In Vitro Profiling cluster_2 In Vivo Evaluation Start Pre-Clinical Assessment of RAF Inhibitor InVitro1 Biochemical Assays (Enzyme Activity, IC50) Start->InVitro1 InVitro2 Cell-Based Assays (Proliferation, Viability) InVitro1->InVitro2 InVitro3 Pathway Analysis (pERK, pMEK Western Blot) InVitro2->InVitro3 InVivo1 Animal Model Studies (e.g., Mouse Xenografts) InVitro3->InVivo1 InVivo2 Tumor Growth Measurement InVivo1->InVivo2 InVivo3 Pharmacodynamic Analysis InVivo2->InVivo3 DataAnalysis Data Analysis & Conclusion InVivo3->DataAnalysis

Key methodologies include:

  • Biochemical Assays: Determine the compound's half-maximal inhibitory concentration (IC50) against purified RAF kinases to measure potency [2].
  • Cell-Based Assays: Evaluate the inhibitor's effect on cancer cell proliferation and viability in a panel of cell lines harboring different BRAF or NRAS mutations [3].
  • Pathway Analysis: Use Western blotting to detect phosphorylation levels of key signaling proteins (like MEK and ERK) to confirm target engagement and pathway suppression [1] [3].
  • In Vivo Studies: Test efficacy in patient-derived xenograft (PDX) models, which can be derived from tumors resistant to existing BRAF inhibitors. The primary outcome is often the inhibition of tumor growth compared to a control group [3].

Insights for Researchers

  • Target the Broader Resistance Problem: The development of this compound and other pan-RAF inhibitors is a strategic response to the limitations of first-generation selective B-RAF inhibitors [1]. Their design aims to overcome resistance by broadly targeting the RAF family and avoiding paradoxical activation of the pathway [3].
  • Consult Specialized Databases: For the most detailed and up-to-date information on investigational drugs like this compound, resources such as ClinicalTrials.gov (for trial protocols) and specialized commercial chemical databases (for pharmacological data) are essential.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

1

Exact Mass

674.10490652 Da

Monoisotopic Mass

674.10490652 Da

Heavy Atom Count

45

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y2H4S74Y8U

Dates

Last modified: 02-18-2024

Explore Compound Types